(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group
Mechanism of Action
- The primary target of 3-Fluoro-2-(hydroxymethyl)phenylboronic acid is not explicitly documented in the available literature. However, boronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions, where they participate as nucleophilic partners in the formation of carbon–carbon bonds with palladium catalysts .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the context of the biochemical reaction in which it is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects depend on the biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the reaction of 3-fluorobenzyl alcohol with boronic acid derivatives. One common method includes the use of triarylborane in the presence of a base, followed by hydrolysis to yield the desired boronic acid . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronate esters, boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a probe for studying enzyme activities.
Comparison with Similar Compounds
- (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
- (2-Fluoro-5-(hydroxymethyl)phenyl)boronic acid
- (3-Fluoro-2-methoxyphenyl)boronic acid
Comparison: (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in cross-coupling reactions .
Properties
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZUUOCXJIJMBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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